

# what is 4-Bromo-2-iodo-5-methylaniline used for

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## Compound of Interest

Compound Name: 4-Bromo-2-iodo-5-methylaniline

Cat. No.: B1374924

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An In-depth Technical Guide to the Strategic Applications of **4-Bromo-2-iodo-5-methylaniline**

## Abstract

**4-Bromo-2-iodo-5-methylaniline**, a polysubstituted aromatic amine, represents a highly strategic and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring differentially reactive halogen atoms (iodine and bromine) ortho and para to a directing amino group, provides chemists with a powerful tool for the regioselective construction of complex molecular architectures. This guide elucidates the core utility of this intermediate, focusing on its applications in the pharmaceutical, agrochemical, and materials science sectors. We will explore the causality behind its synthetic value, provide exemplary protocols for its use, and offer insights into its role in accelerating research and development.

## Introduction: The Molecular Blueprint of a Versatile Intermediate

At its core, **4-Bromo-2-iodo-5-methylaniline** (CAS No. 1609264-62-1) is more than just a chemical compound; it is a pre-functionalized scaffold designed for complex, multi-step synthetic sequences<sup>[1][2]</sup>. The strategic placement of its functional groups is the primary driver of its utility.

- **The Amino Group (-NH<sub>2</sub>):** As a powerful electron-donating group, it activates the aromatic ring towards electrophilic substitution and serves as a key handle for N-alkylation, amidation, or as a directing group in metallation reactions.

- The Iodo Group (-I): Positioned ortho to the amine, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position.
- The Bromo Group (-Br): Located para to the amine, the carbon-bromine bond is less reactive, enabling it to remain intact while the iodo group is manipulated. It can then be targeted in a subsequent cross-coupling step under more forcing conditions.
- The Methyl Group (-CH<sub>3</sub>): This group provides steric bulk and electronic influence, fine-tuning the reactivity of the ring and offering an additional point of differentiation from its unmethylated aniline cousins[3][4].

This inherent reactivity differential is the cornerstone of its application as a linchpin in convergent synthesis strategies, where complex fragments are built and then joined together.

**Table 1: Physicochemical Properties of 4-Bromo-2-iodo-5-methylaniline**

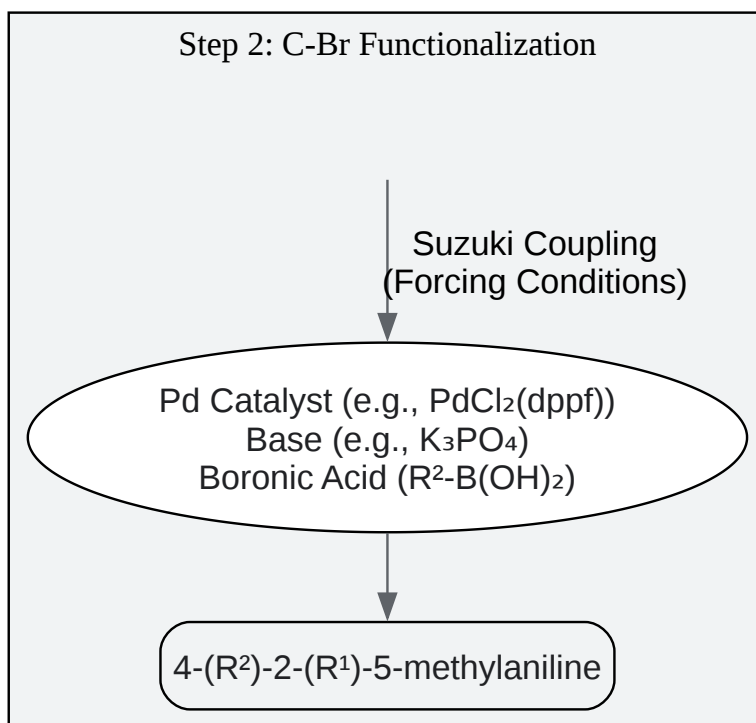
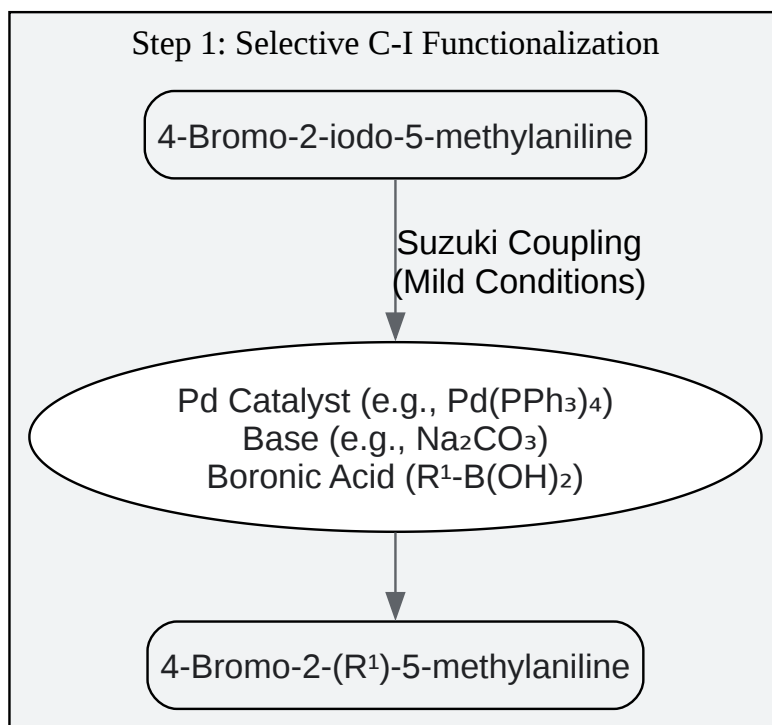
Property	Value	Reference(s)
CAS Number	1609264-62-1	[1][2][5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrIN	[6]
Molecular Weight	311.95 g/mol	[6]
Appearance	Solid (Typical)	N/A
Purity	Typically ≥98%	[1]
Primary Application	Pharmaceutical Intermediate, Screening Compound	[1][7]

## Core Application: A Locus for Sequential Cross-Coupling Reactions

The paramount use of **4-Bromo-2-iodo-5-methylaniline** is as a substrate for sequential, site-selective cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl, alkyl, or vinyl groups onto the aniline core. The process leverages the greater

reactivity of the C-I bond over the C-B bond in catalytic cycles, a well-established principle in organometallic chemistry.

A typical workflow involves an initial, milder coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that exclusively targets the C-I bond. Once this transformation is complete and the product is isolated, a second coupling reaction, often requiring a different catalyst, ligand, or higher temperature, can be performed to functionalize the C-Br bond. This stepwise approach avoids the formation of statistical mixtures of products and grants chemists precise control over the final molecular structure.



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Caption: Workflow for sequential Suzuki cross-coupling.

## Applications in Drug Discovery and Development

Polysubstituted anilines are privileged scaffolds in medicinal chemistry, appearing in a vast number of active pharmaceutical ingredients (APIs). **4-Bromo-2-iodo-5-methylaniline** serves as a critical starting material for building the complex molecular frameworks required for therapeutic efficacy[8]. While specific drug syntheses using this exact intermediate may be proprietary, its structural motifs are found in compounds targeting a range of diseases.

Its utility is analogous to related compounds like 4-bromo-2-methylaniline and 4-bromoaniline, which are foundational in creating drugs for oncology, infectious diseases, and cardiovascular health[3][9]. The ability to introduce diverse substituents at the C2 and C4 positions allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a cornerstone of modern drug discovery. Researchers can rapidly generate libraries of analogues, varying the R<sup>1</sup> and R<sup>2</sup> groups (as shown in the diagram above) to optimize potency, selectivity, and pharmacokinetic properties.

## Utility in Agrochemical Synthesis

The principles that make **4-Bromo-2-iodo-5-methylaniline** valuable in pharmaceuticals are directly transferable to the agrochemical sector[8]. The development of novel herbicides, fungicides, and insecticides often relies on the synthesis of complex organic molecules that can interact with specific biological targets in pests or weeds. This intermediate provides a robust platform for creating such compounds, with the bromine and iodine atoms serving as handles for constructing the final active ingredient[4][9]. For instance, patent literature describes the preparation of 4-bromoaniline derivatives as crucial steps in synthesizing agrochemicals, highlighting the industrial importance of these halogenated intermediates[10].

## Advanced Applications in Materials Science

Beyond life sciences, this compound is an important intermediate for creating novel organic materials. A notable example is its use in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives[11]. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The synthesis leverages the unique structure of the aniline to build complex, rigid, and electronically active molecules where solid-state fluorescence is a key property[11].

# Exemplary Experimental Protocol: Selective Suzuki Coupling

This protocol describes a representative, self-validating procedure for the selective functionalization of the C-I bond of **4-Bromo-2-iodo-5-methylaniline**.

Objective: To synthesize 4-Bromo-2-(4-methoxyphenyl)-5-methylaniline via a selective Suzuki-Miyaura cross-coupling reaction.

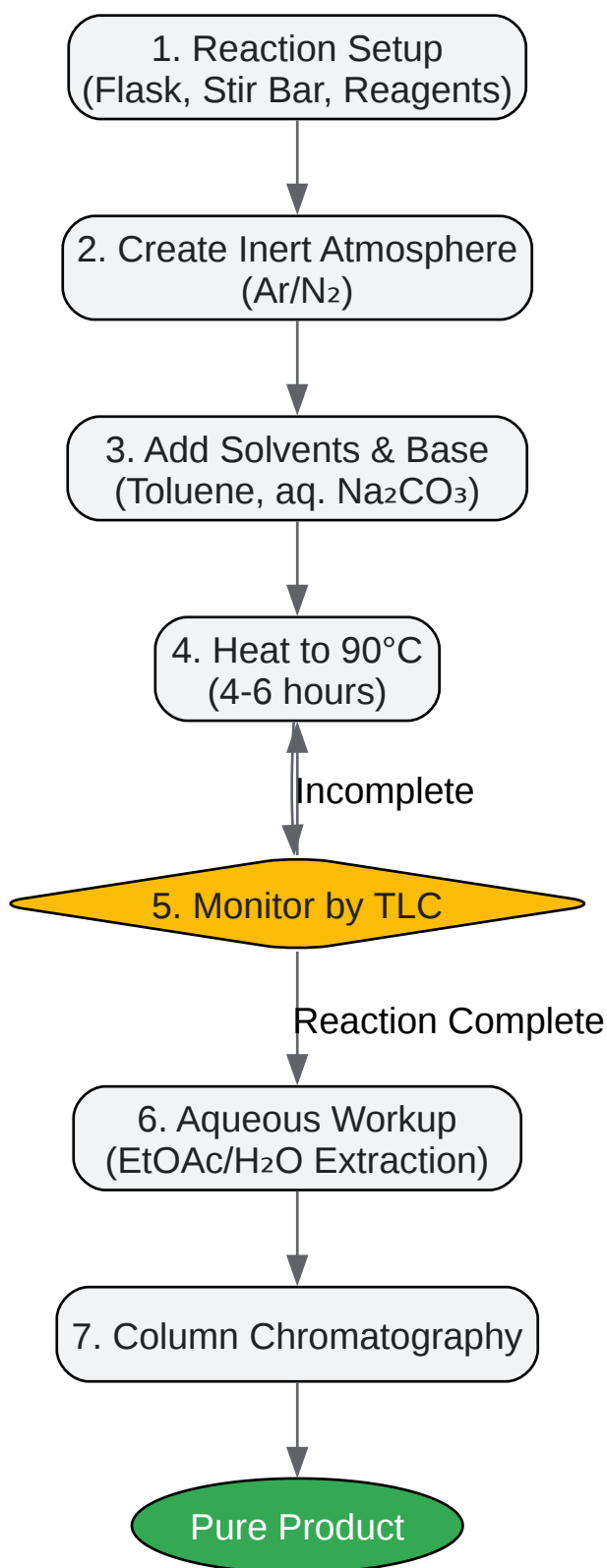
Materials:

- **4-Bromo-2-iodo-5-methylaniline** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 eq)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Toluene (solvent)
- Water (co-solvent)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) (for drying)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Bromo-2-iodo-5-methylaniline** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 eq).
- **Solvent and Reagent Addition:** Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add toluene and a 2M aqueous solution of Na<sub>2</sub>CO<sub>3</sub>.

- **Reaction Execution:** Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This provides a real-time validation of reaction completion.
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- **Purification (Aqueous Wash):** Wash the organic layer sequentially with water and then brine. The purpose of the brine wash is to remove residual water from the organic phase. Dry the organic layer over anhydrous  $\text{MgSO}_4$ .
- **Isolation:** Filter the drying agent and concentrate the solvent under reduced pressure.
- **Final Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-2-(4-methoxyphenyl)-5-methylaniline.



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Caption: Experimental workflow for selective Suzuki coupling.



## Conclusion

**4-Bromo-2-iodo-5-methylaniline** is a quintessential example of a modern synthetic building block, engineered for efficiency and precision. Its value lies not in its direct application, but in its capacity to serve as a versatile and reliable intermediate. For researchers in drug development, agrochemicals, and materials science, this compound provides a strategic advantage, enabling the controlled and stepwise synthesis of complex, highly functionalized molecules.

Understanding its reactivity profile is key to unlocking its full potential in accelerating innovation across the chemical sciences.

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